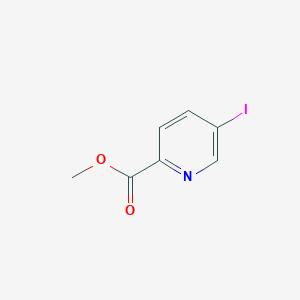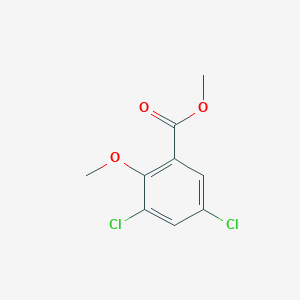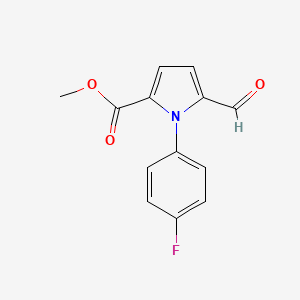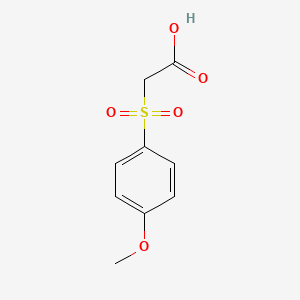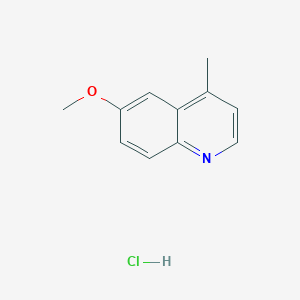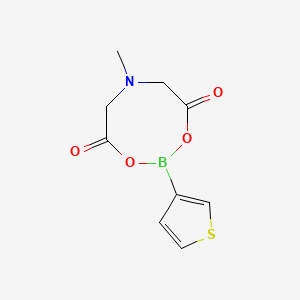
Methyl 3-(benzyloxy)benzoate
Overview
Description
Methyl 3-(benzyloxy)benzoate, also known as MBB, is a synthetic organic compound that has been used in a variety of scientific research applications due to its wide range of properties. MBB is composed of a benzyloxy group attached to a methyl group, which is attached to a benzoate group. This compound is a white solid at room temperature, with a melting point of 82-83°C and a boiling point of 246-247°C. MBB is soluble in a variety of organic solvents, including ethanol, ethyl acetate, and chloroform.
Scientific Research Applications
Supramolecular Dendrimers and Liquid Crystalline Phases
Methyl 3-(benzyloxy)benzoate has been utilized in the synthesis of monodendrons that form supramolecular dendrimers. These dendrimers transition from cylindrical to spherical shapes with increasing generation number, which has implications in the field of nanotechnology and materials science (Percec et al., 1998). Additionally, these compounds demonstrate the formation of a novel thermotropic cubic liquid-crystalline phase, which is significant for the development of new materials with unique properties (Balagurusamy et al., 1997).
Liquid Crystalline and Polymer Chemistry
In polymer chemistry, derivatives of this compound exhibit interesting properties. For instance, tris-methacrylated derivatives form hexagonal columnar disordered structures and can create supramolecular organogels, which are relevant for developing new types of polymers and gel materials (Beginn et al., 2000).
Luminescent Properties in Coordination Compounds
The compound has been used to study the luminescent properties of lanthanide coordination compounds. Research shows that electron-releasing or withdrawing substituents on this compound significantly influence the photoluminescence of these compounds, which is important for the development of new luminescent materials (Sivakumar et al., 2010).
Organic Chemistry and Synthesis
This compound also finds application in organic synthesis, such as in the preparation of novel one-carbon radical equivalents, which are essential for introducing acyl units in organic molecules (Bagal et al., 2006). Furthermore, it's used in the synthesis of pyrrole derivatives for electrochromic applications, highlighting its versatility in organic chemistry (Almeida et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-(benzyloxy)benzoate is a unique chemical compound with the linear formula C15H14O3 It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo oxidation and reduction reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzoate metabolism in the human gut microbiome has been mapped, and it involves the protocatechuate branch of the beta-ketoadipate pathway . This pathway is responsible for the degradation of aromatic compounds .
Result of Action
The formation of oximes in an essentially irreversible process as the adduct dehydrates has been noted for similar compounds .
properties
IUPAC Name |
methyl 3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-8-5-9-14(10-13)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEGUSMZKSIFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538502 | |
| Record name | Methyl 3-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79678-37-8 | |
| Record name | Methyl 3-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


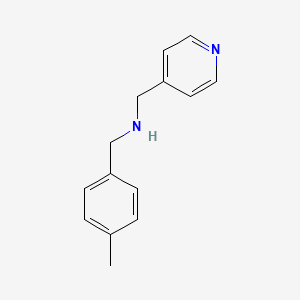
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3023071.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)
